molecular formula C20H24ClNO2S B11085264 N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide

N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide

Cat. No.: B11085264
M. Wt: 377.9 g/mol
InChI Key: ZZFFKZDSRAOVBY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide is an organic compound with a complex structure that includes a chlorophenyl group, a cyclohexyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenylethylamine with cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
  • N-[2-(4-chlorophenyl)ethyl]-2-naphthalenesulfonamide

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl group and the benzenesulfonamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H24ClNO2S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C20H24ClNO2S/c21-19-10-6-16(7-11-19)14-15-22-25(23,24)20-12-8-18(9-13-20)17-4-2-1-3-5-17/h6-13,17,22H,1-5,14-15H2

InChI Key

ZZFFKZDSRAOVBY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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